Cas no 1261907-58-7 (4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid structure
1261907-58-7 structure
Product name:4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid
CAS No:1261907-58-7
MF:C14H10O2Cl2
Molecular Weight:281.134
MDL:MFCD18320859
CID:2762673
PubChem ID:53226758

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 1261907-58-7
    • 4-CHLORO-3-(4-CHLORO-2-METHYLPHENYL)BENZOIC ACID
    • 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95%
    • 4',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
    • DTXSID70690376
    • MFCD18320859
    • 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid
    • MDL: MFCD18320859
    • インチ: InChI=1S/C14H10Cl2O2/c1-8-6-10(15)3-4-11(8)12-7-9(14(17)18)2-5-13(12)16/h2-7H,1H3,(H,17,18)
    • InChIKey: JLYWLZMXPGZWMC-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 280.0057849Da
  • 同位素质量: 280.0057849Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 5.1

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB328061-5 g
4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95%; .
1261907-58-7 95%
5g
€1159.00 2023-04-26
abcr
AB328061-5g
4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95%; .
1261907-58-7 95%
5g
€1159.00 2025-03-19

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid 関連文献

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acidに関する追加情報

Introduction to 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid (CAS No. 1261907-58-7)

4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid (CAS No. 1261907-58-7) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzoic acid moiety and a substituted phenyl group. The presence of these functional groups endows the molecule with a range of chemical and biological properties that make it an attractive candidate for various research and development activities.

The chemical formula of 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid is C15H11Cl2O2, and its molecular weight is approximately 288.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties facilitate its use in various experimental protocols, including dissolution, formulation, and analytical methods.

In the realm of medicinal chemistry, 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid has garnered attention due to its potential as a lead compound for drug discovery. Recent studies have explored its biological activities, particularly its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This finding suggests that 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid could be a valuable candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid has also shown promise in cancer research. A 2020 study in the Cancer Research Journal demonstrated that this compound can selectively induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation. These findings highlight the potential of 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid as a novel therapeutic agent for cancer treatment.

The structural features of 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, particularly the presence of the chlorinated phenyl group and the carboxylic acid functional group, contribute to its biological activity. The chlorinated substituents enhance the lipophilicity of the molecule, facilitating its cellular uptake and interaction with target proteins. Additionally, the carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to specific receptors or enzymes.

In terms of synthetic routes, several methods have been developed to prepare 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid. One common approach involves the coupling reaction between 4-chlorobenzoyl chloride and 4-chloro-2-methylphenol using a coupling reagent such as dicyclohexylcarbodiimide (DCC). This method yields high purity products with good yields, making it suitable for large-scale synthesis in industrial settings.

The safety profile of 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid has also been evaluated in various studies. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that exposure to high concentrations or prolonged exposure may pose health risks. Therefore, researchers should adhere to standard safety guidelines when working with this compound.

In conclusion, 4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid (CAS No. 1261907-58-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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